molecular formula C103H192N14O17S2 B1573924 Pam3CSK4 Biotin

Pam3CSK4 Biotin

Cat. No.: B1573924
M. Wt: 1962.85
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Toll-like Receptors (TLRs) in Innate Immunity

The innate immune system serves as the body's first line of defense against invading pathogens. nih.gov A critical component of this system is a class of proteins known as Toll-like receptors (TLRs). wikipedia.org TLRs are pattern recognition receptors (PRRs) that recognize structurally conserved molecules derived from microbes, known as pathogen-associated molecular patterns (PAMPs). nih.govwikipedia.org This recognition triggers signaling pathways that lead to the activation of immune cells and the induction of inflammatory responses, effectively bridging the gap between innate and adaptive immunity. frontiersin.orgnih.gov There are ten identified TLRs in humans (TLR1–TLR10), each recognizing a distinct set of PAMPs. frontiersin.org TLRs are expressed on various immune cells, including macrophages, dendritic cells, and neutrophils, as well as on non-hematopoietic cells. frontiersin.org Upon activation, TLRs recruit adaptor proteins to initiate a signaling cascade that results in the activation of transcription factors like NF-κB and the subsequent expression of genes involved in the immune response. elsevier.es

Overview of Synthetic Lipopeptide Agonists in Immunological Research

Synthetic lipopeptides are molecules designed to mimic the structure of bacterial lipoproteins, which are potent activators of the innate immune system. invivogen.com These synthetic agonists are valuable tools in immunological research as they allow for the specific and controlled activation of TLRs. nih.gov Bacterial lipoproteins are recognized by TLR2, which forms heterodimers with either TLR1 or TLR6 to recognize triacylated or diacylated lipoproteins, respectively. invivogen.com Synthetic lipopeptides, such as Pam3CSK4 and Pam2CSK4, are designed to mimic these natural ligands and are widely used to study TLR2-dependent signaling pathways. invivogen.comnih.gov The use of synthetic agonists offers several advantages over natural ligands, including higher purity, better-defined structure, and the ability to modify the molecule to enhance its properties, such as solubility or adjuvant activity. frontiersin.org These characteristics make them powerful tools for investigating the intricacies of TLR signaling and for the development of new vaccine adjuvants and immunotherapeutics. nih.govfrontiersin.org

Rationale and Applications of Biotinylation in Biomedical Research Probes

Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin molecule, to a probe molecule such as an antibody, protein, or small molecule agonist. thermofisher.commdpi.com This process is widely used in biomedical research due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin proteins. thermofisher.comacs.org This high-affinity binding allows for the detection, purification, and localization of the biotinylated probe and its interacting partners. acs.org

A key application of biotinylation is in affinity pulldown assays, where a biotinylated probe is used to capture its target proteins from a cell lysate. tuat.ac.jp The biotinylated probe, bound to avidin-coated beads, acts as bait to isolate specific binding proteins, which can then be identified and characterized. tuat.ac.jp This technique is invaluable for identifying drug targets and understanding the biological mechanisms of action of various compounds. tuat.ac.jp Furthermore, because biotinylated probes are often cell-permeable, they can be used in living cells to study protein interactions in their native environment. mdpi.com The design of the biotinylated probe, including the length and flexibility of the linker connecting biotin to the probe, is crucial for the success of these experiments. tuat.ac.jp

Historical Trajectory and Contemporary Significance of Pam3CSK4 in Immunostimulation Studies

Pam3CSK4 (Pam3CysSerLys4) is a synthetic tripalmitoylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. invivogen.cominvivogen.com It is a potent and specific agonist for the TLR2/TLR1 heterodimer. invivogen.comcd-bioparticles.net The recognition of Pam3CSK4 by TLR2/TLR1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. invivogen.comresearchgate.net

Since its development, Pam3CSK4 has become a cornerstone in immunostimulation studies. It is widely used to investigate the role of TLR2/TLR1 signaling in various cellular processes, including cytokine production, immune cell activation, and the link between innate and adaptive immunity. nih.gov Research has demonstrated its ability to enhance the proliferation of T cells and promote the maturation of antigen-presenting cells. nih.govasm.org Furthermore, Pam3CSK4 has been explored as a potent vaccine adjuvant, capable of enhancing antibody responses and promoting protective immunity against various pathogens. asm.orgresearchgate.net Its well-characterized activity and specificity make it an invaluable tool for dissecting the molecular mechanisms of innate immune activation and for the development of novel immunomodulatory therapies.

Properties

Molecular Formula

C103H192N14O17S2

Molecular Weight

1962.85

SMILES

CCCCCCCCCCCCCCC/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](C(O)=O)([H])CCCC/N=C(O)/CCCCC/N=C(O)/CCCCC/N=C(O)/CCCC[C@@]1([H])[C@]2([H])[C@](N=C(O)N2)([H])CS1)([H])CCCCN)([H])CCCCN)([H])CCCCN)([H])CO)([H])CSCC(OC(CCCC

Synonyms

(2S,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,17R)-5,8,11-tris(4-aminobutyl)-4,7,10,13,16-pentahydroxy-2-(4-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-5-((3aR,6S,6aS)-2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene)amino)hexyli

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Ligand Recognition by Toll-like Receptor 1 (TLR1) and Toll-like Receptor 2 (TLR2) Heterodimer

The primary mechanism of Pam3CSK4 action begins at the cell surface, where it is recognized by a specific pair of Toll-like receptors, TLR1 and TLR2. invivogen.cominvivogen.com Unlike TLRs that function as homodimers, TLR2 requires a partner, either TLR1 or TLR6, to initiate signaling. aai.orgmdpi.com The discrimination between ligands is based on their acylation state; the triacylated structure of Pam3CSK4 dictates its specific interaction with the TLR1/TLR2 heterodimer. invivogen.comaai.org

The binding of Pam3CSK4 is the critical event that induces and stabilizes the formation of the TLR1-TLR2 heterodimer. core.ac.uk Crystal structure analysis reveals that the lipopeptide itself acts as a physical bridge between the two receptor ectodomains. core.ac.uksoton.ac.uk The three lipid chains of Pam3CSK4 are essential for this process: the two ester-bound lipid chains insert into a hydrophobic pocket within TLR2, while the third, amide-bound lipid chain is accommodated by a hydrophobic channel in TLR1. aai.orgcore.ac.ukuniversiteitleiden.nl

This ligand-mediated bridging induces a significant conformational change, resulting in an "m"-shaped heterodimer structure. core.ac.uknih.gov The stability of this complex is further reinforced by an extensive network of interactions at the dimerization interface, which includes both hydrophobic interactions and hydrogen bonds between the amino acid residues of TLR1 and TLR2. core.ac.uksoton.ac.uk This induced proximity of the receptor ectodomains brings their intracellular Toll/Interleukin-1 receptor (TIR) domains close together, a necessary step for initiating downstream signaling. core.ac.ukaai.org Studies have shown that prior to ligand binding, a weak interaction may already exist between TLR1 and TLR2, and the binding of Pam3CSK4 causes a lateral movement that aligns the receptors for stable complex formation. aai.org

Table 1: Key Molecular Interactions in Pam3CSK4-Induced TLR1/TLR2 Dimerization

Interacting ComponentRole in DimerizationSupporting Findings
Pam3CSK4 Lipid Chains Acts as a physical bridge between TLR1 and TLR2. core.ac.uksoton.ac.ukTwo ester-bound chains bind to a hydrophobic pocket in TLR2; one amide-bound chain binds to a hydrophobic channel in TLR1. aai.orgcore.ac.uk
TLR1 & TLR2 Ectodomains Undergo conformational change to form an "m"-shaped heterodimer. core.ac.uknih.govStabilized by extensive hydrophobic and hydrophilic interactions at the dimer interface. core.ac.uksoton.ac.uk
TLR1 & TLR2 TIR Domains Brought into close proximity upon heterodimerization. core.ac.ukaai.orgThis proximity is the prerequisite for recruiting intracellular adaptor proteins and initiating the signaling cascade. core.ac.uk

The recognition of Pam3CSK4 and subsequent activation of the TLR1/TLR2 complex can be modulated by accessory molecules, most notably CD14. mdpi.com CD14 is a glycosylphosphatidylinositol (GPI)-anchored membrane protein that can also exist in a soluble form. nih.gov It has the capacity to bind to a variety of PAMPs, including Pam3CSK4, and present them to the TLRs, thereby enhancing the signaling response. nih.govplos.org While some studies suggest that CD14 is required for responses to triacylated lipopeptides, others indicate that Pam3CSK4 can bind and signal independently of CD14, or that its role is less critical compared to its function with other TLR ligands. plos.orgoup.comoup.com The involvement of CD14 may also be linked to the internalization of the TLR2 complex, which has been shown to be a requirement for NF-κB activation in response to Pam3CSK4. plos.orgresearchgate.net

The scavenger receptor CD36 has also been identified as a coreceptor for TLR2, particularly in the recognition of diacylated lipoproteins in conjunction with TLR6. nih.gov However, its specific and direct role in the recognition of the triacylated Pam3CSK4 by the TLR1/TLR2 heterodimer is less clearly defined, with CD14 being the more prominently cited accessory molecule for this specific ligand. nih.gov

Intracellular Signaling Cascades Orchestrated by TLR1/2 Activation

Upon successful ligand recognition and receptor dimerization, a well-defined intracellular signaling cascade is initiated. For the TLR1/TLR2 complex, this process is predominantly mediated through the MyD88-dependent pathway, which is common to most TLRs, with the exception of TLR3. invivogen.comfrontiersin.org This pathway culminates in the activation of key transcription factors that drive the expression of pro-inflammatory genes. invivogen.comfrontiersin.org

The MyD88-dependent pathway is the canonical signaling route for TLR1/TLR2 activation. jax.orgnih.gov It involves a sequential recruitment and activation of various adaptor proteins and kinases.

The clustering of the intracellular TIR domains of the TLR1/TLR2 heterodimer creates a signaling platform that recruits the TIR domain-containing adaptor protein, Myeloid differentiation primary-response protein 88 (MyD88). frontiersin.orgnih.govcellsignal.com The adaptor protein TIRAP (Mal) can act as a bridging adaptor to recruit MyD88 to the receptor complex at the plasma membrane. frontiersin.orgplos.orgreactome.org

Once recruited, MyD88 uses its death domain to interact with and recruit members of the IL-1 receptor-associated kinase (IRAK) family. nih.govplos.orgnih.gov This leads to the formation of a higher-order signaling complex known as the Myddosome. plos.orgresearchgate.net The assembly is hierarchical: MyD88 recruits IRAK4, which is a constitutively active kinase. nih.govresearchgate.net IRAK4 then phosphorylates and activates other IRAK family members, such as IRAK1 and IRAK2. frontiersin.orgnih.govnih.gov This phosphorylation event is critical, as IRAK4-deficient cells fail to recruit IRAK1 to the signaling complex. nih.gov

Following its activation, the phosphorylated IRAK1 (and/or IRAK2) dissociates from the Myddosome complex and associates with another adaptor protein, TNF receptor-associated factor 6 (TRAF6). frontiersin.orgnih.govfrontiersin.org TRAF6 functions as an E3 ubiquitin ligase. nih.govjci.org It catalyzes its own K63-linked polyubiquitination, creating a scaffold that is essential for the recruitment and activation of the downstream kinase complex. frontiersin.orgjci.org

This polyubiquitin (B1169507) scaffold recruits the TGF-β-activated kinase 1 (TAK1) complex, which consists of TAK1 and the regulatory subunits TAB1 and TAB2 or TAB3. nih.govfrontiersin.org The binding of the TAB subunits to the polyubiquitin chains on TRAF6 leads to the activation of the kinase TAK1. nih.govfrontiersin.org Activated TAK1 then serves as a central hub, initiating two distinct downstream pathways: the activation of the IκB kinase (IKK) complex, leading to NF-κB activation, and the activation of mitogen-activated protein kinases (MAPKs) like JNK and p38. frontiersin.orgresearchgate.net

Table 2: Key Proteins in the MyD88-Dependent Signaling Pathway

ProteinClassFunction in Pathway
MyD88 Adaptor ProteinRecruited to the TLR1/2 TIR domains; initiates Myddosome assembly. frontiersin.orgnih.gov
TIRAP (Mal) Adaptor ProteinCan act as a bridging adaptor, facilitating the recruitment of MyD88 to the TLR complex. frontiersin.orgplos.orgreactome.org
IRAK4 KinaseRecruited by MyD88; phosphorylates and activates IRAK1/IRAK2. frontiersin.orgnih.govnih.gov
IRAK1/IRAK2 KinaseActivated by IRAK4; dissociates from the Myddosome to interact with TRAF6. frontiersin.orgnih.govnih.gov
TRAF6 E3 Ubiquitin Ligase/AdaptorActivated by IRAK1; undergoes autoubiquitination to create a scaffold for the TAK1 complex. nih.govfrontiersin.orgjci.org
TAK1 KinaseActivated within a complex with TAB proteins; activates downstream IKK and MAPK pathways. nih.govfrontiersin.orgresearchgate.net

MyD88-Dependent Pathway Activation

Nuclear Factor-kappa B (NF-κB) Pathway Engagement and Transcriptional Regulation

A primary and well-documented consequence of TLR1/2 activation by Pam3CSK4 is the potent activation of the nuclear factor-kappa B (NF-κB) transcription factor. invivogen.cominvivogen.com Upon binding of Pam3CSK4 to the TLR1/2 complex, a signaling cascade is initiated through their cytoplasmic Toll/interleukin-1 receptor (TIR) domains. invivogen.com This cascade involves the recruitment of adaptor proteins, ultimately leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). The release of NF-κB allows it to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. researchgate.net This process is central to the expression of a wide array of pro-inflammatory genes. invivogen.cominvivogen.com

Interestingly, research indicates that NF-κB activation by TLR2 ligands like Pam3CSK4 occurs from endosomal compartments within human monocytes, despite the initial ligand recognition happening at the cell surface. nih.govnih.govplos.org This suggests that the spatial localization of the signaling complex is a key regulatory step in the NF-κB pathway.

Endosomal Trafficking and Signaling

Recent evidence has highlighted the critical role of endosomal trafficking in the signaling initiated by Pam3CSK4. The internalization of the TLR2 complex appears to be a prerequisite for the activation of certain downstream pathways, adding a layer of spatiotemporal regulation to the immune response.

Clathrin- and Dynamin-Dependent Endocytosis of TLR2 Ligands

The internalization of TLR2 ligands, including Pam3CSK4, is an active process that relies on clathrin- and dynamin-dependent endocytosis. nih.govplos.org This mechanism involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form vesicles containing the receptor-ligand complex. frontiersin.org This process is facilitated by the GTPase dynamin, which is essential for the scission of the vesicle from the membrane. frontiersin.org Studies have shown that inhibiting this endocytic pathway significantly impairs the subsequent activation of NF-κB, underscoring its importance in TLR2 signaling. nih.govnih.gov Furthermore, the accessory molecule CD14 has been identified as an important upstream regulator in this process. nih.govplos.org

Spatiotemporal Regulation of Signaling Hubs from Endosomal Compartments

The endosome is not merely a transport vesicle but an active signaling platform. Following endocytosis, the TLR2 complex within the endosome can continue to signal, and this compartmentalization allows for the fine-tuning of the immune response. biorxiv.org The acidic environment of the endosome and the presence of different adaptor proteins can modulate the signaling output. biorxiv.org For instance, signaling from the endosome is crucial for the induction of specific cytokines. semanticscholar.orgfrontiersin.org This spatiotemporal regulation ensures that the appropriate downstream responses are activated at the right time and place, preventing an uncontrolled inflammatory reaction. biorxiv.org The differential localization of signaling components allows for a more nuanced and context-dependent cellular response to bacterial lipoproteins. frontiersin.orgresearchgate.net

Downstream Cellular and Transcriptional Responses Elicited by Pam3CSK4 Biotin (B1667282)

The activation of NF-κB and MAPK pathways by Pam3CSK4 Biotin culminates in a robust cellular response characterized by the production of various inflammatory mediators.

Pro-inflammatory Cytokine and Chemokine Production

A key outcome of Pam3CSK4-induced signaling is the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines. nih.govfrontiersin.org These molecules are essential for recruiting and activating other immune cells to the site of infection. Research has consistently shown that stimulation of cells with Pam3CSK4 leads to the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govfrontiersin.org Additionally, the production of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1) and Macrophage Inflammatory Protein-2 (MIP-2) is also upregulated, which play a role in attracting monocytes and neutrophils. frontiersin.orgrndsystems.com The specific profile of cytokines and chemokines produced can vary depending on the cell type and the experimental conditions. aai.org

Table 1: Pro-inflammatory Cytokines and Chemokines Induced by Pam3CSK4

Cytokine/ChemokineCell TypeEffectReferences
TNF-α Canine whole blood, Murine macrophagesPro-inflammatory response, immune cell activation nih.gov, frontiersin.org
IL-6 Canine whole blood, Murine macrophagesPro-inflammatory response, acute phase response nih.gov, frontiersin.org
MCP-1 Murine macrophages, Human monocytesChemoattractant for monocytes frontiersin.org, rndsystems.com
MIP-2 Murine macrophagesChemoattractant for neutrophils frontiersin.org
IL-8 Canine polymorphonuclear cells, Human monocytesChemoattractant for neutrophils nih.gov, rndsystems.com

Regulation of Type I Interferon Pathways

The role of Pam3CSK4 in regulating Type I Interferon (IFN) pathways is complex and appears to be context-dependent. While traditionally associated with proinflammatory responses, some studies indicate that TLR2 activation can induce Type I IFN responses from endolysosomal compartments. nih.govaai.org In human monocytes, TLR2 stimulation has been shown to induce IFN-β production through the signaling intermediates TBK1 and IRF3. nih.gov

However, other research suggests that the adjuvanticity of Pam3CSK4 in the context of influenza vaccines is independent of the Type I IFN pathway. oup.comaai.org Studies have shown that while other adjuvants strongly activate IFN-related genes, Pam3CSK4's effect is more geared towards inducing chemokines and IL-1 family cytokines. oup.comaai.org In fact, one study found that Pam3CSK4 was not a good inducer of IFN-related innate immunity pathways. aai.org This suggests that while TLR2 has the capacity to signal for Type I IFN production, this may not be its primary or universal mechanism of action, and other signaling outputs can dominate depending on the specific cellular and immunological context.

Gene Expression Profiling and Immunomodulatory Mediator Synthesis

Pam3CSK4 is a potent modulator of gene expression, leading to the synthesis of a wide array of immunomodulatory mediators. Its activation of the TLR1/2-NF-κB pathway is a key driver of these changes. invivogen.comnih.gov

Gene Expression Changes:

Microarray analyses have revealed that Pam3CSK4 stimulation leads to the differential expression of hundreds of genes in various cell types, including vaginal epithelial cells and monocytic THP-1 cells. semanticscholar.orgplos.org In vaginal cells, Pam3CSK4 treatment resulted in the deregulation of 332 probesets, highlighting its significant impact on the cellular transcriptome. semanticscholar.orgplos.org

Synthesis of Immunomodulatory Mediators:

The altered gene expression translates into the production and secretion of numerous cytokines and chemokines. Key mediators upregulated by Pam3CSK4 include:

Pro-inflammatory Cytokines: IL-1β, IL-6, and TNF-α. plos.orgtocris.com

Chemokines: These molecules are crucial for recruiting other immune cells to the site of inflammation. oup.comaai.org

Th1-polarizing cytokines: Pam3CSK4 has been shown to enhance the production of IL-12 and IFN-γ, promoting a Th1-type immune response. aai.orginvivogen.com This is particularly relevant in the context of allergic inflammation, where it can counteract Th2-mediated responses. aai.org

Conversely, Pam3CSK4 can also induce the expression of negative regulators of TLR signaling, such as A20. plos.orgresearchgate.net This feedback mechanism is crucial for preventing excessive and potentially damaging inflammation. The induction of A20 has been observed in a dose- and time-dependent manner in monocytic THP-1 cells. researchgate.net

The following table summarizes the key genes and mediators modulated by Pam3CSK4, as identified in various studies.

Cell Type Mediator/Gene Effect of Pam3CSK4 Reference
Monocytic THP-1 cellsIL-1β, TNF-α, IL-6Upregulation plos.org
Monocytic THP-1 cellsA20Upregulation plos.orgresearchgate.net
Human Vaginal CellsVarious (332 probesets)Deregulation semanticscholar.orgplos.org
MegakaryocytesMCP-1, COX2, NFκB1, TLR2Upregulation ashpublications.org
Bone Marrow-Derived Dendritic CellsIL-12Upregulation aai.org

Impact on Epigenetic Modifiers and Chromatin Dynamics

Recent research has shed light on the ability of Pam3CSK4 to induce epigenetic modifications, leading to long-lasting changes in immune cell function, a phenomenon often referred to as "trained immunity." These epigenetic changes can influence how cells respond to subsequent stimuli.

Studies have shown that exposure to P. falciparum, which contains TLR2 ligands, can induce epigenetic reprogramming of monocytes, leading to a more regulatory phenotype. nih.gov In vitro studies have demonstrated that stimulation with Pf-iRBCs can lead to increased H3K4me3 at the promoters of inflammatory genes like TNF, PTGS2, and IL-6 in response to subsequent Pam3CSK4 stimulation. nih.gov This suggests that initial exposure to a TLR2 agonist can prime cells for an altered response upon re-stimulation.

Furthermore, research on the transcriptional response to TLR2 stimulation with Pam3CSK4 in THP-1 cells has revealed its impact on chromatin dynamics. The process of transcription elongation induced by Pam3CSK4 can lead to the displacement of cohesin at CTCF sites, resulting in changes to the three-dimensional structure of the genome. nih.gov This indicates that the immunomodulatory effects of Pam3CSK4 extend to the physical organization of chromatin, which can have profound effects on gene regulation.

Additionally, inflammatory stimuli, including Pam3CSK4, have been shown to upregulate the expression of the chromatin modifier Hmga2 in hematopoietic stem cells under stress conditions. embopress.org This highlights a direct link between TLR2 signaling and the machinery that controls chromatin architecture and gene expression.

The table below outlines some of the observed epigenetic effects of Pam3CSK4.

Cell Type Epigenetic Modification/Process Observation Reference
Human MonocytesHistone methylation (H3K4me3)Increased at inflammatory gene promoters after initial stimulation and re-challenge with Pam3CSK4. nih.gov
THP-1 cellsChromatin looping and cohesin dynamicsTranscription elongation induced by Pam3CSK4 alters chromatin structure by displacing cohesin. nih.gov
Hematopoietic Stem CellsExpression of chromatin modifiers (Hmga2)Upregulated in response to Pam3CSK4 under stress conditions. embopress.org

Bioconjugation and Derivatization Methodologies for Pam3csk4 Biotin

Chemical Strategies for Site-Specific Biotinylation of Lipopeptides

The conjugation of biotin (B1667282) to a lipopeptide like Pam3CSK4 requires chemical strategies that are both efficient and site-specific to ensure that the biological activity of the lipopeptide is preserved. The Pam3CSK4 molecule itself presents several potential sites for conjugation, including the terminal amine of the lysine (B10760008) residues and the carboxyl groups.

A common approach involves the use of N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines, such as the ε-amino group of lysine residues, under mild pH conditions. oup.com For instance, Sulfo-NHS-SS-biotin, a water-soluble and amine-reactive biotinylation reagent, can be used to covalently attach biotin to surface proteins. oup.com This method is advantageous due to its simplicity and the stability of the resulting amide bond.

Another strategy involves leveraging the carboxyl groups within the peptide backbone. Carbodiimide (B86325) chemistry, using reagents like 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide hydrochloride (EDC), can activate carboxyl groups to form a reactive intermediate that can then be coupled with an amine-containing biotin derivative. researchgate.net This approach was utilized to conjugate Pam3CSK4 to silica (B1680970) particles via a streptavidin-biotin linkage. researchgate.net

For more controlled and site-specific labeling, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has proven to be a powerful tool. acs.org This bioorthogonal reaction allows for the precise conjugation of an alkyne-modified lipopeptide with an azide-containing biotin molecule (or vice versa) with high efficiency and under biocompatible conditions. acs.orgresearchgate.net This method minimizes side reactions and ensures that the biotin is attached at a predetermined position, thereby reducing the risk of interfering with the lipopeptide's interaction with its receptors. researchgate.net The Staudinger ligation, another bioorthogonal reaction, offers an alternative for conjugating an azide-modified lipopeptide with a phosphine-containing biotin derivative. researchgate.net

The choice of strategy often depends on the desired final product and the specific research application. For general labeling, NHS ester chemistry may be sufficient. However, for applications requiring precise control over the conjugation site and stoichiometry, bioorthogonal methods like click chemistry are preferred.

Physicochemical and Functional Characterization of Pam3CSK4 Biotin Conjugates

Following the synthesis of Pam3CSK4-biotin conjugates, a thorough characterization is essential to confirm the success of the biotinylation and to ensure that the conjugate retains its intended biological function.

Assessment of Biotinylation Efficiency and Purity

Several analytical techniques are employed to assess the efficiency of the biotinylation reaction and the purity of the final conjugate.

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are invaluable for confirming the covalent attachment of biotin to Pam3CSK4. rsc.org The mass spectrum of the conjugate will show a characteristic mass shift corresponding to the molecular weight of the added biotin moiety. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the conjugate. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the Pam3CSK4-biotin conjugate. rsc.org By comparing the chromatogram of the conjugate with that of the starting materials, one can determine the extent of the reaction and the presence of any unreacted Pam3CSK4 or excess biotinylation reagent.

SDS-PAGE and Western Blotting: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the conjugate, especially if it is attached to a larger protein or particle. rsc.org Subsequent detection with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) in a Western blot format confirms the presence of biotin. oup.com

Flow Cytometry: If the Pam3CSK4-biotin is used to label cells, flow cytometry can quantify the extent of cell surface biotinylation. frontiersin.orgplos.org Cells are incubated with the conjugate and then stained with a fluorescently labeled streptavidin, with the resulting fluorescence intensity being proportional to the amount of bound conjugate.

A combination of these techniques provides a comprehensive picture of the biotinylation efficiency and the purity of the resulting Pam3CSK4-biotin conjugate.

Verification of Retained TLR1/2 Agonistic Activity Post-Conjugation

Crucially, the biotinylation of Pam3CSK4 should not compromise its ability to act as a TLR1/2 agonist. Several in vitro assays are used to verify that the biological activity is retained.

NF-κB Reporter Assays: A common method involves using cell lines, such as HEK293 cells, that have been engineered to express human TLR1 and TLR2 and contain a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter. nih.govmedchemexpress.cominvivogen.com Activation of the TLR1/2 pathway by the Pam3CSK4-biotin conjugate leads to the activation of the transcription factor NF-κB and subsequent expression of the reporter gene, which can be easily quantified. medchemexpress.com

Cytokine Production Assays: The activation of TLR1/2 by Pam3CSK4 induces the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-8). nih.govresearchgate.net The amount of these cytokines released into the cell culture supernatant can be measured by Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov Comparing the cytokine induction by the biotinylated conjugate to that of the unconjugated Pam3CSK4 provides a direct measure of retained activity.

Competitive Binding Assays: These assays can determine if the biotinylated Pam3CSK4 can still effectively bind to the TLR1/2 receptor complex. nih.gov In one setup, a plate is coated with TLR1 and TLR2 proteins, and the ability of the Pam3CSK4-biotin conjugate to compete with a known ligand for binding is assessed. nih.gov

The following table summarizes representative findings on the characterization of Pam3CSK4-biotin conjugates:

Characterization MethodObservationImplicationReference
Mass Spectrometry Increased molecular weight corresponding to Pam3CSK4 + biotin linker.Successful covalent conjugation of biotin. rsc.org
HPLC Single major peak with a different retention time from starting materials.High purity of the final conjugate. rsc.org
NF-κB Reporter Assay Dose-dependent increase in reporter gene expression in TLR1/2 expressing cells.Retained ability to activate the TLR1/2 signaling pathway. nih.govmedchemexpress.com
ELISA Induction of pro-inflammatory cytokines (e.g., TNF-α, IL-8) in immune cells.The conjugate is biologically active and can elicit an immune response. researchgate.net
Flow Cytometry Specific binding to cells expressing TLR1/2, detectable with fluorescent streptavidin.The conjugate can be used for cell labeling and tracking. frontiersin.orgplos.org

Advanced Linker Chemistries and Orthogonal Bioconjugation Approaches

The field of bioconjugation is continually evolving, with the development of advanced linker chemistries and orthogonal conjugation strategies offering greater control and versatility. americanpharmaceuticalreview.com These advancements are highly relevant to the creation of sophisticated Pam3CSK4-biotin conjugates for specialized applications.

Advanced Linker Chemistries: The linker connecting biotin to Pam3CSK4 is not merely a spacer; its chemical nature can significantly influence the properties of the conjugate. veranova.com For instance, polyethylene (B3416737) glycol (PEG) linkers can be incorporated to improve the water solubility and pharmacokinetic properties of the lipopeptide conjugate. americanpharmaceuticalreview.com Self-immolative linkers are another innovative approach, designed to release the payload (in this case, Pam3CSK4) in a traceless manner upon reaching a specific target environment, which can be triggered by changes in pH or the presence of specific enzymes. iris-biotech.de

Orthogonal Bioconjugation Approaches: Orthogonal bioconjugation refers to the ability to perform multiple, specific chemical reactions in the same pot without them interfering with each other. universiteitleiden.nl This is particularly useful for creating multifunctional constructs. For example, a Pam3CSK4 molecule could be functionalized with two different orthogonal handles, allowing for the simultaneous or sequential attachment of biotin and another molecule, such as a fluorescent dye or a targeting ligand. universiteitleiden.nl This enables the creation of dual-purpose probes for advanced imaging or therapeutic applications.

Examples of orthogonal ligation strategies that can be applied to Pam3CSK4 include:

Strain-promoted azide-alkyne cycloaddition (SPAAC): A copper-free version of click chemistry that is highly biocompatible. researchgate.net

Inverse-electron-demand Diels-Alder reaction: A rapid and highly selective reaction between a tetrazine and a strained alkene or alkyne. researchgate.net

Staudinger Ligation: As mentioned earlier, this reaction between an azide (B81097) and a phosphine (B1218219) is a well-established bioorthogonal method. researchgate.net

These advanced methodologies open up new possibilities for designing and synthesizing highly tailored Pam3CSK4-biotin conjugates with enhanced functionality for a wide range of biological investigations.

Applications in Immunological Research Methodologies

In Vitro Cell-Based Assays for TLR1/2 Agonist Activity

The specific activation of the TLR1/2 heterodimer by Pam3CSK4 biotin (B1667282) is fundamental to its use in a range of in vitro cell-based assays designed to probe the intricacies of innate immune signaling.

A primary application of Pam3CSK4 biotin is in reporter gene assays to quantify the activation of downstream signaling pathways, most notably the NF-κB pathway. nih.govresearchgate.net These systems typically utilize cell lines, such as Human Embryonic Kidney (HEK) 293 cells, that are engineered to express TLR1 and TLR2. nih.gov These cells also contain a reporter gene, often secreted alkaline phosphatase (SEAP) or luciferase, under the control of a promoter with NF-κB binding sites. nih.govnovusbio.com

Upon stimulation with this compound, the TLR1/2 signaling cascade is initiated, leading to the activation and nuclear translocation of transcription factors like NF-κB. invivogen.cominvivogen.com This, in turn, drives the expression of the reporter gene, and the resulting signal can be readily measured, providing a quantitative readout of TLR1/2 activation. nih.govresearchgate.net For instance, studies have used HEK-Blue™ TLR2 cells, which express human TLR2 and a SEAP reporter gene, to demonstrate that this compound induces NF-κB activation. nih.govplos.org Research has shown that even when this compound is bound to beads to prevent endocytosis, it can still effectively activate NF-κB in these reporter cells, highlighting the role of cell surface receptor engagement. nih.govplos.org

Table 1: Reporter Gene Assays Utilizing this compound
Cell LineReporter SystemPathway StudiedKey FindingReference(s)
HEK-Blue2™SEAPNF-κBPam3CSK4-biotin induces NF-κB activation from endosomal compartments. nih.govplos.org
HEK 293SEAPNF-κB/AP1Used to test for specific TLR1/2 signaling activation. nih.gov
U937GFP-labeled NF-κBNF-κBFlow cytometry analysis showed NF-κB expression triggered by Pam3CSK4. nih.gov
RAW 264.7LuciferaseiNOS promoterPam3CSK4 induced iNOS promoter activity. novusbio.com

A critical consequence of TLR1/2 activation is the production and secretion of a host of cytokines and chemokines that orchestrate the inflammatory response. This compound is widely used to stimulate various immune cells, including monocytes, macrophages, and dendritic cells, to study this secretome. aai.orgresearchgate.netnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique to quantify the secretion of specific cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), following stimulation with this compound. researchgate.netresearchgate.net For example, studies have shown that this compound stimulation of human monocytes leads to the secretion of TNF-α. plos.org Furthermore, research has demonstrated that Pam3CSK4-induced IL-8 production in 293-mTLR1/2 cells can be inhibited by C4b binding protein (C4BP), highlighting a potential regulatory mechanism. researchgate.net

Multiplex immunoassays, such as bead-based assays, offer a more comprehensive approach, allowing for the simultaneous quantification of a large panel of cytokines and chemokines from a single sample. sigmaaldrich.comnih.gov This technology provides a broader picture of the inflammatory profile induced by TLR1/2 activation. For instance, multiplex assays have been used to characterize the cytokine and chemokine release from H. pylori-infected human dendritic cells, where TLR2 ligands play a significant role. nih.gov

Table 2: Cytokine and Chemokine Secretion Studies with this compound
Cell TypeAssayCytokine/Chemokine MeasuredKey FindingReference(s)
Human MonocytesELISATNF-α, IL-8Pam3CSK4-biotin induces cytokine secretion. plos.orgresearchgate.net
293-mTLR1/2 cellsELISAIL-8C4BP inhibits Pam3CSK4-induced IL-8 production. researchgate.net
Human Dendritic CellsMultiplex ImmunoassayVarious cytokines/chemokinesTLR2 shapes the cytokine/chemokine release in response to H. pylori. nih.gov
Mouse Peritoneal MacrophagesELISATNF-α, IL-6Pam3CSK4 induces TNF-α and IL-6 production. plos.org

Flow cytometry is a powerful technique for analyzing the expression of cell surface and intracellular proteins on individual cells. This compound is used to stimulate immune cells, and flow cytometry is then employed to assess changes in their phenotype and activation status. aai.orgresearchgate.netfrontiersin.org

Commonly studied activation markers include CD69, CD86, and Major Histocompatibility Complex (MHC) class II molecules. frontiersin.org For instance, research has shown that T cells "depoted" with this compound can activate B cells in co-culture, leading to the upregulation of MHC II and CD69 on the B cells. frontiersin.org In another study, the internalization of Pam3CSK4-biotin in HEK-Blue2™ cells was measured by flow cytometry to investigate the role of endocytosis in TLR2 signaling. researchgate.net This technique allows for the detailed characterization of cellular responses to TLR1/2 agonists at the single-cell level.

Table 3: Flow Cytometry Applications with this compound
Cell TypeMarker(s) AnalyzedResearch QuestionKey FindingReference(s)
B cells (co-cultured with T cells)MHC II, CD69Bystander activation of B cellsT cells depoted with Pam3CSK4 activate B cells. frontiersin.org
HEK-Blue2™ cellsTLR2Internalization of Pam3CSK4Measured the endocytosis of Pam3CSK4-biotin. researchgate.net
Human Dendritic CellsVarious surface proteinsCell surface proteome remodelingPam3CSK4 stimulation globally remodels the cDC cell-surface proteome. aai.org

This compound can also be used to investigate the effects of TLR1/2 activation on immune cell proliferation and survival. frontiersin.orgnih.gov Proliferation assays, such as those using carboxyfluorescein succinimidyl ester (CFSE) dilution, can measure the extent of cell division in response to stimulation. frontiersin.org

For example, studies have shown that this compound enhances the proliferation of both conventional T cells and regulatory T cells (Tregs). nih.gov In one study, CFSE-labeled T cells were stimulated with Pam3CSK4, and proliferation was measured by the dilution of the dye. frontiersin.org Furthermore, it has been observed that TLR2 ligation by Pam3CSK4 can promote the survival of Tregs by inducing the expression of the anti-apoptotic protein Bcl-xL. nih.gov These assays are crucial for understanding how TLR1/2 signaling influences the expansion and maintenance of different immune cell populations.

Affinity-Based Probes and Detection Systems Leveraging Biotinylation

The biotin moiety of this compound is a key feature that enables its use as an affinity probe in various detection systems. The high-affinity interaction between biotin and streptavidin (or avidin) allows for the specific detection and isolation of this compound and its binding partners.

The biotin tag on Pam3CSK4 allows for its direct detection in ELISA-based formats to study receptor binding. In these assays, TLR1 and TLR2 proteins can be coated onto a plate, and the binding of biotin-labeled Pam3CSK4 is then detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP). nih.gov This setup has been used to demonstrate the concentration-dependent and specific binding of this compound to the human TLR1/2 complex. nih.gov

In Western blotting, biotinylated Pam3CSK4 can be used to probe for interacting proteins. For instance, after separating proteins by gel electrophoresis and transferring them to a membrane, the membrane can be incubated with this compound. The bound Pam3CSK4 can then be detected using streptavidin-HRP, allowing for the identification of proteins that directly or indirectly interact with the lipopeptide. This approach has been used in studies investigating the binding of C4BP to TLR2, where cell surface proteins were biotinylated and then subjected to immunoprecipitation and Western blot analysis. researchgate.net

Streptavidin-Based Immobilization for Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI)

The biotin moiety of this compound enables its straightforward and robust immobilization onto streptavidin-coated sensor surfaces for real-time, label-free analysis of molecular interactions using techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI). cytivalifesciences.comsartorius.com The extremely strong and specific interaction between biotin and streptavidin (with a dissociation constant, KD, in the femtomolar range) ensures a stable and oriented capture of the lipopeptide, which is crucial for accurate kinetic and affinity measurements. cytivalifesciences.com

In these methodologies, a sensor chip or biosensor is pre-coated with streptavidin. cytivalifesciences.comsartorius.com A solution containing this compound is then introduced, leading to its capture on the sensor surface. This functionalized surface can then be used to study the interaction of Pam3CSK4 with its binding partners, primarily the TLR1/TLR2 heterodimer, or to screen for molecules that inhibit or modulate this interaction.

Surface Plasmon Resonance (SPR): In SPR, the immobilization of this compound on a streptavidin sensor chip allows for the quantitative measurement of binding kinetics (association and dissociation rates) and affinity of analytes, such as purified TLR1 and TLR2 ectodomains or potential inhibitory antibodies, as they flow over the surface. bioradiations.comnih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. bioradiations.com

Biolayer Interferometry (BLI): Similarly, in BLI, streptavidin biosensors are loaded with this compound. sartorius.comnih.gov The biosensor tip is then dipped into solutions containing the analyte of interest. Binding of the analyte to the immobilized this compound causes a shift in the interference pattern of light reflected from the biosensor tip, providing real-time data on binding specificity, affinity, and kinetics. nih.gov This method is particularly useful for its fluidics-free setup and compatibility with crude samples. carnabio.com

The primary advantage of this streptavidin-based immobilization strategy is the creation of a reproducible and functionally active surface for detailed biomolecular interaction analysis, which would be difficult to achieve with other less specific immobilization chemistries. carnabio.combioradiations.com

Microscopic Visualization of Cellular Uptake and Subcellular Localization

This compound is a valuable reagent for tracking the internalization and spatial distribution of TLR1/2 ligands within cells. invivogen.com By using a secondary detection reagent, such as streptavidin conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor) or an enzyme (e.g., horseradish peroxidase), the location of this compound can be visualized using various microscopy techniques.

Research has demonstrated that the biological activity of Pam3CSK4 is dependent on its cellular location. Studies have shown that Pam3CSK4 needs to be internalized to activate NF-κB signaling from endosomal compartments. unige.chplos.org In one key experimental approach, this compound was bound to large streptavidin-coated beads, which are too large to be endocytosed by cells. unige.ch While soluble this compound readily induced NF-κB activation, the bead-bound form did not, confirming that internalization is a prerequisite for signaling. unige.ch

Confocal microscopy studies have been employed to visualize the co-localization of TLR agonists with their receptors. For instance, while a rhodamine-labeled Pam3CSK4 was used to show co-localization with TLR2 in intracellular compartments, the same principle applies to biotinylated Pam3CSK4 followed by fluorescent streptavidin staining. nih.gov These visualization techniques allow researchers to investigate the kinetics of uptake, the specific endocytic pathways involved (e.g., clathrin-mediated endocytosis), and the ultimate subcellular destination of the ligand, which can include early endosomes, late endosomes, or lysosomes. plos.orgnih.gov This information is critical for understanding the spatial requirements for TLR2 signal transduction and how this might differ between various cell types or under different conditions.

Research Finding Methodology Conclusion Reference
NF-κB activation by Pam3CSK4 requires ligand internalization. This compound was immobilized on large streptavidin-coated beads to prevent cellular uptake. NF-κB activation in HEK-Blue2™ cells was measured. Bead-bound this compound failed to induce NF-κB activation, unlike the soluble form, indicating a requirement for endocytosis. unige.ch
Integrin α3β1 mediates the uptake of Pam3CSK4 into subcellular compartments. U937 macrophages were treated with Pam3CSK4-biotin, and its association with cells was assessed. While integrin α3β1 was shown to mediate uptake, it did not affect the initial association of the lipopeptide with the cell surface. nih.gov
TLR2 ligands activate NF-κB from endosomal compartments. Human monocytes and HEK-Blue2™ cells were treated with this compound, and signaling was assessed in the presence of endocytosis inhibitors. TLR2-induced NF-κB activation was shown to be dependent on a clathrin/dynamin-dependent endocytosis mechanism. plos.org
TLR stimulation enhances phagocytosis. Murine microglial cells were stimulated with Pam3CSK4, and phagocytosis of E. coli was quantified. Confocal microscopy confirmed intracellular localization of bacteria. Pre-stimulation with Pam3CSK4 significantly increased the phagocytic activity of microglial cells. asm.org

High-Throughput Screening Platforms for Modulators of TLR1/2 Signaling

The robust and specific nature of the TLR1/2 activation by Pam3CSK4 makes it an ideal stimulant for use in high-throughput screening (HTS) platforms designed to discover novel modulators of this signaling pathway. These modulators could be small molecules, peptides, or antibodies that either enhance or inhibit the immune response, making them potential therapeutic candidates for infectious diseases, inflammatory disorders, or as vaccine adjuvants.

In a typical HTS setup, a reporter cell line is engineered to express TLR1 and TLR2, along with a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB promoter. unige.ch When these cells are stimulated with Pam3CSK4, the TLR1/2 signaling cascade is initiated, leading to NF-κB activation and subsequent expression of the reporter gene, which can be easily quantified.

To screen for inhibitors, the reporter cells are incubated with a library of compounds before or during stimulation with Pam3CSK4. A decrease in the reporter signal compared to the Pam3CSK4-only control indicates that a compound has inhibitory activity. Conversely, to screen for enhancers, compounds could be tested for their ability to augment the signal from a suboptimal concentration of Pam3CSK4.

One study utilized an in vitro HTS system to assess the ability of various pattern recognition receptor (PRR) agonists, including Pam3CSK4, to drive the differentiation of naïve CD4+ T cells. nih.gov While this screen focused on a downstream adaptive immune outcome (T cell polarization) rather than direct TLR1/2 modulation, it demonstrates the utility of Pam3CSK4 as a reliable stimulus in a high-throughput format. The system co-cultured splenocytes on a monolayer of fibroblastic reticular cells, which supported T cell survival and expansion in response to antigen and adjuvants like Pam3CSK4. nih.gov

Screening Platform Application Methodology Key Findings Reference
In vitro screen for adjuvant-induced CD4+ T cell polarization. Co-culture of naïve CD4+ T cells with irradiated fibroblastic reticular cells (FRCs) and splenocytes, stimulated with antigen (ovalbumin) and various PRR agonists. Pam3CSK4 was used as a TLR1/2 agonist and showed a dose-dependent effect on the expansion of DO11.10 T cells, with peak effects between 10 to 100 ng/ml. nih.gov
Reporter assay for TLR2-dependent NF-κB activation. HEK-Blue2™ cells, which express TLR2 and an NF-κB-inducible SEAP reporter gene, were stimulated with this compound. This system allows for the quantification of NF-κB activation and was used to demonstrate that ligand internalization is necessary for signaling. It provides a framework for HTS of pathway modulators. unige.chplos.org

The use of biotinylated Pam3CSK4 in these platforms could offer additional advantages, such as its immobilization on streptavidin-coated plates to create a more controlled and localized stimulation of adherent reporter cells, potentially reducing variability and improving assay sensitivity.

Activation and Maturation of Antigen-Presenting Cells (APCs)

This compound plays a significant role in activating antigen-presenting cells (APCs), such as dendritic cells and macrophages, which are critical for initiating and shaping the adaptive immune response. ibiantech.comunige.ch

Dendritic Cell (DC) Maturation and Phenotypic Alterations (MHC-II, Co-stimulatory Molecules)

The synthetic lipopeptide Pam3CSK4, the non-biotinylated parent compound of this compound, has been shown to induce the maturation of dendritic cells (DCs). unige.chresearchgate.netnih.gov This process is characterized by the upregulation of key surface molecules essential for antigen presentation and T-cell activation. Specifically, stimulation with Pam3CSK4 leads to an increased expression of Major Histocompatibility Complex Class II (MHC-II) molecules on the surface of DCs. peerj.com This enhanced MHC-II expression allows for more efficient presentation of antigens to CD4+ T cells.

In addition to MHC-II, Pam3CSK4 stimulation also upregulates the expression of co-stimulatory molecules, including CD40, CD80, and CD86. nih.govnih.gov These molecules are crucial for providing the secondary signals necessary for full T-cell activation, proliferation, and differentiation. Studies have shown that while Pam3CSK4 effectively induces the expression of these maturation markers, the level of upregulation, particularly for CD40, may be less pronounced compared to TLR4 ligands like lipopolysaccharide (LPS). nih.gov Nevertheless, the collective upregulation of MHC-II and co-stimulatory molecules transforms DCs into potent activators of naive T cells, a critical step in bridging innate and adaptive immunity. researchgate.net

Macrophage Activation and Polarization Dynamics (M1/M2 Phenotypes)

Pam3CSK4 has been demonstrated to influence macrophage activation and polarization, driving them towards distinct functional phenotypes. nih.gov In some experimental contexts, particularly in murine models, Pam3CSK4 promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype. nih.gov However, other studies have shown that Pam3CSK4 can also induce an M2-like phenotype, suggesting that its effect on macrophage polarization can be context-dependent. frontiersin.orgresearchgate.net For instance, in the presence of certain tumor-derived factors, Pam3CSK4 was found to promote M2 macrophage polarization. researchgate.net This dual capability highlights the complexity of TLR2-mediated signaling in macrophages.

A hallmark of M1 macrophage activation is the production of microbicidal and inflammatory mediators, including nitric oxide (NO) and reactive oxygen species (ROS). Pam3CSK4 stimulation has been shown to induce the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing NO. researchgate.net Furthermore, research indicates that Pam3CSK4 can trigger the generation of ROS in macrophages. researchgate.net This ROS production can be dependent on NADPH oxidase 2 (NOX2). researchgate.net

Upon activation by Pam3CSK4, macrophages release a variety of cytokines and chemokines that orchestrate the immune response. researchgate.net This includes the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netresearchgate.net The production of these cytokines is a key feature of the M1 phenotype and contributes to the recruitment and activation of other immune cells at the site of infection or inflammation. nih.gov However, under certain conditions, Pam3CSK4 has also been associated with the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which is characteristic of M2 macrophages. researchgate.net

Table 1: Effects of Pam3CSK4 on Macrophage Activation and Polarization

Parameter Observed Effect Phenotype Association Reference(s)
Polarization M1 or M2 depending on context Pro-inflammatory or Anti-inflammatory/Regulatory nih.govfrontiersin.orgresearchgate.net
iNOS Expression Increased M1 researchgate.net
ROS Production Increased (NOX2-dependent) M1 researchgate.net
TNF-α Secretion Increased M1 researchgate.net
IL-6 Secretion Increased M1 researchgate.net
IL-10 Secretion Increased (in some contexts) M2 researchgate.net

Modulation of Lymphocyte Responses in Ex Vivo and In Vitro Systems

This compound and its parent compound also exert direct and indirect effects on lymphocytes, influencing their activation and function.

B Lymphocyte Activation and Antibody Production

Pam3CSK4 has been shown to directly activate B lymphocytes. aai.orgnih.govresearchgate.net Stimulation of TLR2 on B cells with Pam3CSK4 can induce their proliferation and enhance the expression of activation markers such as CD80, CD86, and MHC class II. researchgate.net This suggests that Pam3CSK4 can act as a B-cell mitogen, promoting their expansion.

In terms of antibody production, in vitro studies have demonstrated that Pam3CSK4 can induce immunoglobulin class-switch recombination (CSR) in murine B cells, leading to the production of IgG3. aai.org When combined with T-cell help signals, such as anti-CD40 and IL-4, Pam3CSK4 enhances B-cell proliferation and CSR to IgG1. aai.org Furthermore, B cells activated with Pam3CSK4 in combination with other TLR agonists, like Poly I:C, show an enhanced ability to differentiate into antibody-producing plasma cells in vitro. nih.govresearchgate.netplos.orgnih.gov This highlights the potential of Pam3CSK4 to augment humoral immune responses. plos.orgnih.gov

Table 2: Effects of Pam3CSK4 on B Lymphocyte Responses

Parameter Observed Effect Experimental Condition Reference(s)
Proliferation Induced Pam3CSK4 alone or with T-cell help aai.org
Activation Marker Upregulation (CD80, CD86, MHC-II) Increased Pam3CSK4 alone researchgate.net
Class-Switch Recombination (CSR) Induced CSR to IgG3 Pam3CSK4 alone aai.org
Class-Switch Recombination (CSR) Enhanced CSR to IgG1 With anti-CD40 and IL-4 aai.org
Differentiation into Antibody-Producing Cells Enhanced In combination with Poly I:C nih.govresearchgate.netplos.orgnih.gov

T Lymphocyte Priming, Differentiation, and Cytokine Production (Th1, Th2, Th17)

Pam3CSK4, a synthetic triacylated lipopeptide that acts as a Toll-like receptor 2 (TLR2) and TLR1 agonist, has been shown to play a pivotal role in modulating T lymphocyte responses. invivogen.cominvivogen.com Its biotinylated form, this compound, allows for detailed tracking and analysis in research settings. aai.orgnih.gov Studies have demonstrated that Pam3CSK4 can directly influence the priming and differentiation of naive CD4+ T cells. aai.orgnih.gov

Specifically, naive CD4+ T cells that take up Pam3CSK4 are primed for T helper 1 (Th1) differentiation. aai.orgnih.gov This is characterized by the increased production of interferon-gamma (IFN-γ), a hallmark cytokine of the Th1 lineage. aai.orgnih.gov In preclinical tumor models, adoptively transferred naive CD4+ T cells carrying Pam3CSK4 differentiated into Th1 cells in vivo and produced high levels of IFN-γ. aai.orgnih.gov This Th1-polarizing effect is significant as Th1 cells are crucial for cell-mediated immunity against intracellular pathogens and for anti-tumor responses. nih.govnih.govaai.org

However, the influence of Pam3CSK4 on T cell differentiation is context-dependent. In some settings, particularly during cutaneous immunization, TLR2 agonists like Pam3CSK4 have been observed to suppress Th1 priming. aai.org This suppression was not associated with a shift towards Th2 or Th17 effector subsets. aai.org Conversely, other research indicates that TLR2 stimulation, while not a dominant driver of Th1 responses, can promote Th2 polarization. aai.org

Regarding Th17 cells, Pam3CSK4 has been shown to directly act on CD4+ T cells to enhance the production of IL-17 during Th17 differentiation. mdpi.com TLR2 signaling can promote not only the proliferation of T cells but also the production of IL-17A, particularly in the presence of a supportive cytokine environment. mdpi.com

Table 1: Effects of Pam3CSK4 on T Lymphocyte Differentiation and Cytokine Production

T Helper Subset Effect of Pam3CSK4 Key Cytokine(s) Research Model Context
Th1 Priming and enhanced differentiation IFN-γ In vivo tumor models aai.orgnih.gov
Th1 Suppression of priming - Cutaneous immunization aai.org
Th2 Promotion of polarization - General TLR2 stimulation studies aai.org
Th17 Enhanced IL-17 production IL-17A In vitro differentiation, Oropharyngeal Candidiasis mdpi.com

Regulatory T Cell (Treg) Function and Survival Modulation

The interaction of Pam3CSK4 with regulatory T cells (Tregs) presents a complex picture. Tregs are essential for maintaining immune tolerance and preventing autoimmune diseases. frontiersin.org Preclinical studies in mice have shown that ligation of TLR2 on Tregs by Pam3CSK4 enhances their proliferative responses. nih.gov

Crucially, treatment with Pam3CSK4 does not appear to alter the suppressive function of mouse Tregs either in vitro or in vivo. nih.gov Furthermore, it does not lead to a reduction in the expression of Foxp3, the key transcription factor for Treg lineage stability. nih.gov However, there are conflicting reports, with some studies suggesting that TLR2 ligands can reverse the suppressive functions of Tregs. mdpi.com

A significant effect of TLR2 stimulation on Tregs is the enhancement of their survival. This is achieved through the induction of the anti-apoptotic protein Bcl-xL. nih.gov This finding suggests that TLR2 agonists could potentially be used to enhance Treg survival in therapeutic contexts aimed at promoting immune tolerance. In contrast, some studies have noted that while the bacterial polysaccharide A (PSA) from B. fragilis can augment Treg suppressive capacity via TLR2, the synthetic TLR2 ligand Pam3CSK4 did not have the same effect on Treg function in that specific context. frontiersin.org

Table 2: Modulation of Regulatory T Cell (Treg) Function and Survival by Pam3CSK4

Parameter Effect of Pam3CSK4 on Tregs Molecular Mechanism Research Model Context
Proliferation Enhanced Co-stimulation of TCR signaling In vitro and in vivo (mouse) nih.gov
Suppressive Function No alteration - In vitro and in vivo (mouse) nih.gov
Foxp3 Expression No reduction - In vitro and in vivo (mouse) nih.gov
Survival Enhanced Induction of Bcl-xL In vitro (mouse) nih.gov
Suppressive Function No effect - Compared to B. fragilis PSA (human) frontiersin.org

Interplay with Other Pattern Recognition Receptors (PRRs) and Immune Pathways

Pam3CSK4, by activating the TLR2/1 heterodimer, initiates a signaling cascade that involves various adaptor proteins and pathways, and it can also interact with the signaling of other pattern recognition receptors (PRRs). invivogen.cominvivogen.complos.org The innate immune system relies on a variety of PRRs, including Toll-like receptors (TLRs), NOD-like receptors (NLRs), and RIG-I-like receptors (RLRs), to detect pathogens and trigger an appropriate immune response. plos.orgnih.gov

Activation of both TLRs and NLRs can lead to synergistic effects, resulting in enhanced activation of both innate and adaptive immunity. plos.org For instance, the Nod2 agonist MDP has been shown to synergize with the TLR2 agonist Pam3CSK4 to enhance the production of cytokines like IL-6 and the Th1-promoting cytokine IL-12p40 in bone marrow-derived dendritic cells. aai.org This cooperation between Nod2 and TLR2 is critical for an optimal immune response. aai.org

Furthermore, the cellular localization of TLR2 signaling is a key aspect of its function. While initially thought to signal from the cell surface, it is now understood that TLR2 can be internalized, and signaling can occur from endosomal compartments. plos.orgnih.gov This endosomal signaling can be crucial for the inflammatory response. For example, studies have shown that the inflammatory response to Pam3CSK4 can be dependent on its internalization. nih.gov

In the context of non-canonical inflammasome activation, which is triggered by cytosolic lipopolysaccharide (LPS), research has shown that while biotin-conjugated LPS can interact with components of this pathway, the triacylated lipid Pam3CSK4 did not precipitate these components, indicating a specificity in PRR-ligand interactions within these cytosolic pathways. biorxiv.org

Table 3: Interplay of Pam3CSK4 with Other PRRs and Immune Pathways

Interacting Pathway/Receptor Type of Interplay Outcome Cellular Context
Nod2 Synergy Enhanced production of IL-6 and IL-12p40 Bone marrow-derived dendritic cells aai.org
Endosomal Signaling Internalization-dependent signaling Inflammatory cytokine production (e.g., IL-6) Macrophages nih.gov
Non-canonical Inflammasome No direct interaction Specificity of ligand recognition HEK293T cells (in vitro reconstitution) biorxiv.org

Conclusion

Pam3CSK4 Biotin (B1667282) is a chemically synthesized, biotinylated tripalmitoylated lipopeptide that serves as a potent and specific agonist for the TLR2/TLR1 heterodimer. Its well-defined chemical structure and mechanism of action have established it as an indispensable tool in immunological research. By mimicking bacterial lipoproteins, it provides a means to specifically activate the TLR2/TLR1 signaling pathway, leading to the induction of pro-inflammatory responses and the modulation of adaptive immunity. The inclusion of a biotin tag significantly expands its utility, enabling detailed studies of its cellular uptake, localization, and interaction with its receptor complex. Through its application in a wide array of in vitro and in vivo studies, Pam3CSK4 Biotin continues to contribute significantly to our understanding of innate immunity and provides a valuable platform for the development of novel immunotherapies and vaccine adjuvants.

Preclinical Therapeutic and Adjuvant Potential in Disease Models

Vaccine Adjuvant Development

The primary role of a vaccine adjuvant is to enhance the magnitude and quality of the adaptive immune response to a co-administered antigen. nih.gov Pam3CSK4 has been extensively profiled in preclinical models for its ability to augment immune responses to various antigens, from influenza proteins to those used in anti-caries vaccines. aai.orgasm.org Its efficacy is rooted in its ability to activate TLR2, which is expressed on key antigen-presenting cells (APCs), leading to their maturation and an enhanced ability to stimulate T and B lymphocytes. invivogen.comcreative-diagnostics.com

Enhancement of Antigen-Specific Humoral Immunity in Animal Models

Humoral immunity, characterized by the production of antigen-specific antibodies, is a critical outcome for many vaccines. Preclinical studies in animal models have consistently demonstrated that the inclusion of Pam3CSK4 in a vaccine formulation significantly boosts antibody production.

In studies with an influenza subunit vaccine in mice, Pam3CSK4 was one of the few adjuvants tested that significantly enhanced total IgG and hemagglutination inhibition (HI) titers against viral antigens. aai.orgresearchgate.net This effect was particularly noted for the IgG2a antibody isotype, suggesting a skewing towards a specific type of T-helper response. aai.org Similarly, when used with an oral vaccine against dental caries, a formulation containing Pam3CSK4 and chitosan (B1678972) significantly increased the levels of antigen-specific IgG in the serum of immunized mice compared to the antigen alone. asm.org Research has also highlighted Pam3CSK4's potential as an oral adjuvant, where it was found to selectively enhance antigen-specific IgA responses, an important antibody class for mucosal immunity. nih.gov

Table 1: Preclinical Findings on Pam3CSK4-Mediated Enhancement of Humoral Immunity

AntigenAnimal ModelKey FindingsReference
Trivalent Influenza Subunit VaccineMouse (BALB/c)Significantly enhanced total IgG and HI titers. Notably increased IgG2a and, to a lesser extent, IgG1 isotypes. aai.org
PAc (Anti-caries vaccine antigen)Mouse (C57BL/6J)Combined with chitosan, it significantly enhanced serum anti-PAc IgG antibody responses. asm.org
Ovalbumin (OVA)Mouse (BALB/c)Oral administration with OVA selectively enhanced antigen-specific IgA production. nih.gov
Tetanus Toxoid (TT)Mouse (BALB/c)Effectively boosted antibody responses to TT antigen. aai.org

Promotion of Cellular Immune Responses for Vaccine Efficacy

Beyond antibody production, a robust cellular immune response, involving T-lymphocytes, is crucial for vaccines targeting intracellular pathogens and cancer. Pam3CSK4 has been shown to be a potent inducer of these T-cell responses. The adjuvant activity of Pam3CSK4 for influenza vaccines correlates with the upregulation of proinflammatory genes and the recruitment of immune cells (leukocytes) to the injection site. aai.orgresearchgate.net

Studies have shown that Pam3CSK4 promotes T-helper 1 (Th1) type immune responses, which are critical for activating cytotoxic T-lymphocytes (CTLs). This is evidenced by the increased production of Th1-associated cytokines such as interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α). thno.orgacs.org For example, a vaccine conjugate containing Pam3CSK4 effectively induced murine dendritic cells to drive the activation of vaccine-specific T-cells that express IFN-γ, IL-2, and TNF-α. acs.org In cancer vaccine models, linking Pam3CSK4 to tumor cells to create a neoantigen resulted in a significant increase in the infiltration and activity of CD8+ T-cells within the tumor. thno.org Furthermore, blocking the type I interferon receptor in mice immunized with a flu vaccine plus Pam3CSK4 led to a decrease in IFN-γ-producing CD4+ T-cells, indicating that the TLR2 agonist's effect on the Th1/Th2 balance is modulated by the interferon pathway. aai.org

Table 2: Preclinical Findings on Pam3CSK4-Mediated Promotion of Cellular Immunity

Model SystemKey Cellular ResponseReference
Influenza Vaccine (Mouse)Upregulation of proinflammatory genes and recruitment of leukocytes at the injection site. Modulates Th1/Th2 balance. aai.org
Cancer Neoantigen (Mouse)Increased infiltration and activity of CD8+ T-cells; increased production of Th1 cytokines (IL-2, TNF-α, IFN-γ). thno.org
Murine Dendritic Cells (in vitro)Effective induction of vaccine-specific T-cells expressing IFN-γ, IL-2, and TNF-α. acs.org
Leishmania Vaccine (Mouse)Used as an adjuvant to boost anti-Leishmania immunogenicity via intranasal vaccination. nih.gov

Integration into Novel Vaccine Delivery Systems (e.g., Nanoparticles, Liposomes)

Modern vaccine design increasingly relies on advanced delivery systems to co-deliver antigens and adjuvants to the same APCs, which enhances vaccine potency. nih.gov Pam3CSK4, and particularly its biotinylated form, is well-suited for incorporation into such systems. The biotin (B1667282) tag allows for a strong and specific, non-covalent attachment to streptavidin-modified carriers. nih.gov

Pam3CSK4 has been successfully integrated into various platforms:

Liposomes: Co-encapsulation of Pam3CSK4 and an antigen in cationic liposomes has been shown to retain the ligand's ability to activate TLR-transfected cells and promote dendritic cell maturation. acs.org

PLGA Particles: The TLR1/2 agonist Pam3CSK4 is frequently delivered using biodegradable poly(lactic-co-glycolic acid) (PLGA) particle systems. nih.gov The use of biotinylated PEG-PLGA particles allows for the attachment of avidin-conjugated molecules, which can improve targeting to specific immune cells like dendritic cells. nih.gov

Gold Nanoparticles (AuNPs): Multi-component vaccines have been developed using gold nanoparticles coated with both a glycopeptide tumor antigen and Pam3CSK4. acs.org These constructs were shown to effectively activate macrophages in vitro and elicit strong anti-tumor immune responses in vivo. acs.org

The ability to depot Pam3CSK4 onto cells or nanoparticles facilitates targeted delivery and focused immune activation. For instance, T-cells depoted with biotinylated Pam3CSK4 were able to activate bystander B-cells in co-culture, demonstrating a method for localized adjuvant activity. nih.gov

Cancer Immunotherapy Research in Preclinical Models

The ability of TLR agonists to activate a potent innate and subsequent adaptive immune response has made them attractive candidates for cancer immunotherapy. bmj.combmj.com The goal is to overcome tumor-induced immune suppression and stimulate the patient's own immune system to recognize and eliminate cancer cells. Pam3CSK4 has been evaluated in several preclinical cancer models, often in combination with other therapies, to boost anti-tumor immunity. bmj.comresearchgate.netaacrjournals.org

Induction of Anti-Tumor Immune Responses

Preclinical research provides compelling evidence that Pam3CSK4 can trigger robust anti-tumor immune responses. When a combination of Pam3CSK4 and a TLR3 agonist (termed L-pampo) was injected directly into tumors in mouse models of colon cancer and melanoma, it effectively inhibited tumor growth. bmj.combmj.com This anti-tumor effect was mediated by the activation of tumor-specific CD8+ T-cells and was dependent on IFN-γ. bmj.combmj.com Notably, the local intratumoral treatment also led to a systemic anti-tumor response that could control the growth of distant, non-injected tumors (an abscopal effect). bmj.combmj.com

Other strategies have also proven effective:

Neoantigen Generation: By chemically linking Pam3CSK4 to the surface of cancer cells in vivo, researchers created a powerful neoantigen. thno.org This modification triggered both humoral and T-cell-dependent immune responses that strongly suppressed the growth of breast and lung cancer allografts and prolonged survival in mice. thno.org

Combination with Checkpoint Inhibitors: In a melanoma model, intratumoral injection of Pam3CSK4 combined with an anti-CTLA-4 antibody significantly enhanced tumor rejection and survival compared to the antibody alone. researchgate.net This synergistic effect relied on the presence of both CD4+ and CD8+ T-cells. researchgate.net

Combination with Chemotherapy: Treating B-cell lymphoma cells with Pam3CSK4 and the chemotherapeutic agent Ara-C rendered the tumor cells more immunogenic. aacrjournals.org The subsequent rejection of these tumor cells in mice depended on both NK cells and T-cells. aacrjournals.org

Table 3: Pam3CSK4 in Preclinical Cancer Immunotherapy Models

Cancer ModelTherapeutic StrategyKey Anti-Tumor OutcomeReference
Colon Cancer, MelanomaIntratumoral injection of Pam3CSK4 + TLR3 agonistInhibited tumor growth via CD8+ T-cell activation; induced systemic abscopal effect. bmj.combmj.com
Breast Cancer, Lung CancerIn vivo generation of a Pam3CSK4-based neoantigen on tumor cellsSuppressed tumor growth and prolonged survival through humoral and cellular immunity. thno.org
Melanoma (B16/F10)Intratumoral Pam3CSK4 + anti-CTLA-4 antibodyEnhanced tumor rejection and survival, dependent on CD4+ and CD8+ T-cells. researchgate.net
B-cell LymphomaPam3CSK4 + Ara-C (chemotherapy)Increased tumor cell immunogenicity, leading to rejection by NK and T-cells. aacrjournals.org

Modulation of the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and signaling molecules that typically suppresses anti-tumor immunity. A key goal of immunotherapy is to remodel this environment from an immunosuppressive to an immunostimulatory state. Pam3CSK4 has been shown to induce significant changes within the TME.

Intratumoral administration of a Pam3CSK4-containing therapeutic (L-pampo) extensively altered immune-related gene signatures within the TME, effectively remodeling the tumor's immune landscape. bmj.combmj.com A significant finding in a melanoma model was that Pam3CSK4, when used with an anti-CTLA-4 antibody, boosted the expression of Fcγ receptor IV on macrophages. researchgate.net This enhancement was linked to the depletion of immunosuppressive regulatory T-cells (Tregs) within the tumor, a critical step in unleashing an effective anti-tumor response. researchgate.net

However, the modulation of the TME can be complex. In one study, while naive CD4+ T-cells carrying Pam3CSK4 could resist the immunosuppressive effects of TGF-β in the TME, they also led to an increase in the expression of PD-L1 on tumor cells. aai.org PD-L1 is an immune checkpoint that can inhibit T-cell function. This suggests that while Pam3CSK4 can initiate a favorable immune response, its greatest potential may be realized when combined with checkpoint inhibitors that block pathways like PD-1/PD-L1, a hypothesis confirmed by the study showing that this combination led to complete tumor rejection. aai.org

Combination with Immunomodulatory Agents and Checkpoint Blockade in Animal Studies

The combination of Pam3CSK4 with other immunomodulatory agents, particularly immune checkpoint inhibitors, has shown promise in enhancing anti-tumor immunity in animal models. Research indicates that while Pam3CSK4 alone may have minimal effects on tumor burden, its synergy with checkpoint blockade antibodies, such as those targeting CTLA-4 and PD-1, can lead to significant tumor rejection and increased survival. nih.govresearchgate.net

One approach involves the intratumoral administration of Pam3CSK4 alongside systemic anti-CTLA-4 or anti-PD-1 antibodies. nih.govresearchgate.net Studies in murine models of melanoma and colon cancer have demonstrated that this combination therapy can result in complete tumor regression and prolonged survival. nih.govresearchgate.net The mechanism appears to involve the activation of both T helper 1 (Th1) and T helper 2 (Th2) mediated immunity, induction of tumor cell apoptosis, and immunogenic tumor cell death. nih.govresearchgate.net The anti-tumor effects are largely mediated by CD8+ T cells and interferon-γ (IFN-γ). nih.gov

Another strategy created a neoantigen on tumor cells by metabolically engineering glycoproteins on the cell surface to covalently ligate with a Pam3CSK4 derivative. nih.gov This approach, termed ManNAZ-DBCO-Pam3CSK4 (MDP), significantly boosted both humoral and T-cell-dependent anti-tumor immune responses in murine breast and lung cancer models. nih.gov Notably, the generation of this MDP neoantigen dramatically increased the sensitivity of cancer cells to anti-PD-1 immunotherapy, a type of immune checkpoint inhibitor. nih.gov

A combination of the TLR2 agonist Pam3CSK4 and the TLR3 agonist Poly (I:C), termed L-pampo, has also been investigated. nih.govresearchgate.net Intratumoral treatment with L-pampo in mouse models of colon cancer and melanoma inhibited tumor progression by activating tumor-specific T cell immunity. nih.govresearchgate.net When combined with anti-PD-1 and anti-CTLA-4 antibodies, L-pampo further enhanced the therapeutic efficacy, leading to complete tumor regression and long-term immune memory. nih.govresearchgate.net

Table 1: Preclinical Studies of Pam3CSK4 in Combination Immunotherapy
Combination StrategyAnimal ModelKey FindingsReference
Pam3CSK4 + anti-CTLA-4 antibodyB16/F10 melanomaSynergistically reduced tumor burden and increased survival. researchgate.net
L-pampo (Pam3CSK4 + Poly (I:C)) + anti-PD-1/anti-CTLA-4MC38 colon cancer, B16F10 melanomaEnhanced monotherapy efficacy, leading to complete tumor regression and prolonged survival. nih.govresearchgate.net
MDP (Metabolic glycoengineering with Pam3CSK4) + anti-PD-1Breast and lung cancer allograftsIncreased sensitivity to anti-PD-1 therapy, strong inhibition of tumor growth, and prolonged survival. nih.gov

Infectious Disease Pathogenesis and Intervention Studies in Animal Models

Pam3CSK4 biotin is utilized in animal models of infectious disease to explore its role in augmenting host defenses and promoting pathogen clearance. Its ability to mimic bacterial lipoproteins allows for the investigation of TLR2-mediated immune responses to infection. invivogen.com

Augmentation of Host Defense Mechanisms

Studies have shown that pretreatment with Pam3CSK4 can modulate the inflammatory response and enhance host defense against subsequent infections. For instance, in a mouse model of Trypanosoma cruzi infection, pretreatment with a TLR2 agonist significantly reduced liver damage and inflammation. plos.org This suggests that TLR2 activation can prime the immune system to better control the pathological consequences of infection. plos.org

In the context of systemic candidiasis, exposure to Pam3CSK4 has been shown to induce memory-like innate immune responses in hematopoietic stem and progenitor cells (HSPCs). frontiersin.org Extended treatment with Pam3CSK4 led to an expansion of HSPCs and myeloid cells in the spleen and significantly reduced the fungal burden in the kidneys and spleen during a Candida albicans infection. frontiersin.org This protective effect was dependent on the presence of HSPCs, highlighting their active role in sensing pathogens and contributing to host defense. frontiersin.org

Investigation of Pathogen Clearance

The role of TLR2, activated by ligands like Pam3CSK4, is crucial for the recognition and control of certain bacterial pathogens. In studies involving Listeria monocytogenes, TLR2-deficient mice showed higher susceptibility to infection, indicating the importance of this receptor in host resistance. oup.com

Research using murine microglial cells demonstrated that prestimulation with Pam3CSK4 significantly increased the phagocytic activity against Escherichia coli. asm.org This enhanced phagocytosis was accompanied by an increased capacity to kill the ingested bacteria, suggesting that TLR2 activation can directly boost the pathogen clearance capabilities of immune cells in the central nervous system. asm.org

Table 2: Pam3CSK4 in Infectious Disease Models
Infectious AgentAnimal/Cell ModelKey Findings on Host Defense/Pathogen ClearanceReference
Trypanosoma cruziC57BL/6 micePre-treatment with a TLR2 agonist reduced liver inflammation and damage. plos.org
Candida albicansMiceExtended Pam3CSK4 treatment expanded HSPCs and myeloid cells, reducing fungal burden. frontiersin.org
Listeria monocytogenesMiceTLR2 is important for host resistance to infection. oup.com
Escherichia coliMurine microglial cellsPrestimulation with Pam3CSK4 increased phagocytosis and intracellular killing of bacteria. asm.org

Autoimmune and Inflammatory Disease Models (for understanding disease mechanisms)

This compound serves as a valuable tool for dissecting the mechanisms of autoimmune and inflammatory diseases by allowing researchers to probe the role of TLR2 signaling in these conditions. dcchemicals.com

In studies related to autoimmune diseases, the effect of TLR2 engagement on regulatory T cells (Tregs) has been a key area of investigation. Research in mouse models has shown that while TLR2 ligation by Pam3CSK4 enhances the proliferation of both conventional T cells and Tregs, it does not abolish the suppressive function of Tregs. nih.gov In a model of experimental autoimmune encephalomyelitis (EAE), in vivo administration of Pam3CSK4 did not prevent Tregs from modulating the induction of the disease. nih.gov This suggests that targeting TLR2 on Tregs could be a potential therapeutic strategy for autoimmune diseases by enhancing their survival and proliferative capacity without compromising their immunosuppressive function. nih.gov

Pam3CSK4 is also used to induce inflammatory responses in various cell and animal models to study the underlying signaling pathways. For example, it has been used to stimulate bone marrow-derived macrophages to investigate the role of specific adaptor proteins in TLR2 signaling and the subsequent production of inflammatory cytokines like IL-6 and TNF-α. aai.org Furthermore, studies have shown that stimulation with Pam3CSK4 can upregulate the expression of genes associated with inflammatory responses, providing insights into the molecular mechanisms that drive inflammation. jci.org Biotin deficiency has also been linked to increased Th1 and Th17-mediated proinflammatory responses, which are implicated in autoimmune disorders like multiple sclerosis. nih.gov

Table 3: Use of Pam3CSK4 in Autoimmune and Inflammatory Disease Models
Disease Model/Area of StudyAnimal/Cell ModelKey Mechanistic InsightsReference
Experimental Autoimmune Encephalomyelitis (EAE)MiceTLR2 stimulation enhanced Treg proliferation without altering their suppressive function. nih.gov
Inflammatory SignalingBone marrow-derived macrophagesUsed to study the role of adaptor proteins in TLR2-mediated inflammatory cytokine production. aai.org
Inflammatory Gene ExpressionTHP-1 cells and BMDMsPam3CSK4 stimulation increased the expression of WTAP, a protein involved in regulating inflammation. jci.org
Biotin Deficiency and InflammationHuman CD4+ T cells, MiceBiotin deficiency leads to increased proinflammatory Th1/Th17 responses. nih.gov

Advanced Research Methodologies and Analytical Approaches

Proteomics and Phosphoproteomics for Signaling Pathway Elucidation

The activation of the TLR1/TLR2 heterodimer by Pam3CSK4 initiates a complex signaling cascade involving numerous protein-protein interactions and post-translational modifications, most notably phosphorylation. Proteomics and phosphoproteomics have become indispensable for mapping these intricate networks.

Quantitative phosphoproteomic analysis has been employed to delineate the signaling pathways in primary human dendritic cells (DCs) following stimulation with Pam3CSK4. frontiersin.org By comparing the phosphoproteome of unstimulated cells with those treated with Pam3CSK4, researchers can identify proteins that are differentially phosphorylated, providing a snapshot of the activated signaling nodes. frontiersin.org For instance, a study comparing the effects of muramyl-dipeptide (MDP) and Pam3CSK4 identified a significant number of proteins that were either up- or down-regulated in their phosphorylation status upon stimulation. frontiersin.org Specifically, 123 proteins were differentially regulated by Pam3CSK4 stimulation alone. frontiersin.org Such studies have been instrumental in identifying key signaling molecules downstream of TLR2 activation. frontiersin.org

The biotin (B1667282) tag on Pam3CSK4 offers a significant advantage for affinity purification-mass spectrometry (AP-MS) studies. This technique allows for the isolation of the TLR1/TLR2 receptor complex along with its interacting proteins. By using biotinylated Pam3CSK4 as bait, researchers can pull down the receptor and its associated signaling machinery from cell lysates. Subsequent analysis by mass spectrometry can then identify the components of this "interactome," revealing both known and novel signaling partners. This approach has been used to study the combinatorial effects of drugs like simvastatin (B1681759) on the TLR2 interactome in the presence of Pam3CSK4. biorxiv.org

Table 1: Differentially Regulated Proteins in Human DCs upon Pam3CSK4 Stimulation

Regulation Number of Proteins
Upregulated 19
Downregulated 104

Data derived from a quantitative phosphoproteomic analysis of human dendritic cells stimulated with Pam3CSK4. frontiersin.org

Transcriptomics and Single-Cell RNA Sequencing for Cellular Heterogeneity Analysis

Transcriptomic approaches, particularly single-cell RNA sequencing (scRNA-seq), have revolutionized our understanding of how different cell types respond to stimuli like Pam3CSK4. These technologies allow for the analysis of gene expression at the single-cell level, revealing a heterogeneity in cellular responses that is often masked in bulk population studies.

For example, scRNA-seq has been used to characterize the response of bone marrow mononuclear cells to Pam3CSK4. nih.govresearchgate.net These studies have identified distinct cell clusters that emerge following stimulation, each with a unique transcriptional signature. nih.govbiorxiv.org One such study found that chronic stimulation of bone marrow-derived mononuclear cells with Pam3CSK4 resulted in the emergence of a specific monocyte population characterized by high CD14, low HLA-DR, and high IL1R2 expression. nih.gov

Furthermore, scRNA-seq has been applied to investigate the molecular heterogeneity within specific hematopoietic stem and progenitor cell (HSPC) populations in response to inflammatory stimuli, including Pam3CSK4. biorxiv.org By analyzing the transcriptomes of individual multipotent progenitors (MPP3s), researchers have identified distinct subpopulations that exhibit differential responses to stimulation, with some subsets robustly producing pro-inflammatory and myeloid differentiation cytokines. biorxiv.org This level of detail is crucial for understanding how inflammatory signals are interpreted at the cellular level to orchestrate a coordinated immune response.

Epigenomic Profiling (e.g., ATAC-seq, ChIP-seq)

The cellular response to Pam3CSK4 is not only governed by signaling cascades and transcriptional changes but also by alterations in the epigenetic landscape. Techniques like the Assay for Transposase-Accessible Chromatin with high-throughput sequencing (ATAC-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq) are used to probe these changes.

ATAC-seq provides a genome-wide map of chromatin accessibility, highlighting regions of open chromatin that are likely to contain active regulatory elements such as promoters and enhancers. By comparing the ATAC-seq profiles of cells before and after Pam3CSK4 stimulation, researchers can identify changes in chromatin accessibility that are associated with the activation of specific gene expression programs.

ChIP-seq, on the other hand, allows for the identification of genome-wide binding sites for specific proteins, such as transcription factors. Following Pam3CSK4 stimulation, key transcription factors like NF-κB are activated and translocate to the nucleus to regulate gene expression. researchgate.net ChIP-seq can be used to map the binding sites of these transcription factors, providing direct evidence of their regulatory targets. For instance, studies have shown that Pam3CSK4 induces the DNA-binding activities of NF-κB and Sp1. researchgate.net

Receptor Binding Kinetics and Thermodynamics Studies

Understanding the biophysical parameters of the interaction between Pam3CSK4 and the TLR1/TLR2 heterodimer is fundamental to comprehending its mechanism of action. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are employed to measure the kinetics and thermodynamics of this binding event.

ITC directly measures the heat changes that occur upon the binding of a ligand to its receptor, providing information on the binding affinity (KD), stoichiometry, and thermodynamic parameters (enthalpy and entropy). Studies using ITC have demonstrated the direct binding of Pam3CSK4 to cathelicidins like LL-37 and CATH-2. frontiersin.orgnih.govresearchgate.net For example, ITC analysis revealed that chicken cathelicidin-2 (CATH-2) directly interacts with Pam3CSK4 with a dissociation constant (KD) of 3.4 μM. nih.govresearchgate.net

SPR is a sensitive technique used to monitor binding events in real-time without the need for labels. It can determine the association and dissociation rate constants of the interaction, providing a detailed kinetic profile. Fluorescence anisotropy assays have also been used to study the competitive binding between Pam3CSK4 and other small-molecule agonists to the TLR1/2 complex. nih.gov One study showed that a small-molecule agonist, CU-T12-9, competitively binds to the TLR1/2 complex with a half-maximal inhibitory concentration (IC50) of 54.4 nM against Pam3CSK4. nih.gov

Table 2: Binding Affinities of Various Molecules with Pam3CSK4

Interacting Molecule Technique Dissociation Constant (KD)
Chicken Cathelicidin-2 (CATH-2) ITC 3.4 μM
Human LL-37 ITC 30.4 μM ± 14.1

Data from isothermal titration calorimetry (ITC) studies. researchgate.net

Structural Biology Approaches to TLR1/2-Ligand Interactions (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

The three-dimensional structure of the TLR1/TLR2 complex bound to Pam3CSK4 has been elucidated through X-ray crystallography, providing a detailed atomic-level view of this critical interaction. frontiersin.orgrcsb.orgcore.ac.uk These structural studies have been transformative, revealing how the binding of Pam3CSK4 induces the heterodimerization of TLR1 and TLR2. frontiersin.orgrcsb.orgresearchgate.net

The crystal structure (PDB ID: 2Z7X) shows that the TLR1 and TLR2 ectodomains form an "m" shaped heterodimer. frontiersin.orgresearchgate.net The three lipid chains of Pam3CSK4 are essential for mediating this dimerization. rcsb.orgresearchgate.net Two of the ester-bound lipid chains are inserted into a hydrophobic pocket within TLR2, while the third amide-bound lipid chain is accommodated by a hydrophobic channel in TLR1. frontiersin.orgresearchgate.netresearchgate.netnih.gov This intricate network of hydrophobic interactions, supplemented by hydrogen bonds between the receptor head groups and the ligand, stabilizes the heterodimer. frontiersin.orgrcsb.org The formation of this stable complex brings the intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, which is a prerequisite for initiating downstream signaling. frontiersin.orgresearchgate.net

More recently, cryo-electron microscopy (cryo-EM) is being utilized to determine the structures of larger, more complex signaling assemblies, including the potential for studying the entire TLR signaling complex from the extracellular ligand to the intracellular signaling proteins. postech.ac.kr

Computational Modeling and In Silico Prediction of Biological Activity

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are increasingly used to complement experimental studies and to predict the biological activity of molecules like Pam3CSK4. researchgate.net These in silico methods can provide insights into the dynamic behavior of the TLR1/2-Pam3CSK4 complex and can be used to screen for novel TLR2 modulators. acs.orgcsic.es

Molecular docking simulations have been used to predict the binding pose of Pam3CSK4 within the TLR1/2 heterodimer, with results that are consistent with the crystal structure. plos.orgnih.gov These models can then be used as a basis for virtual screening to identify new small molecules that might act as agonists or antagonists of TLR2. acs.orgcsic.esresearchgate.net For example, structure-based virtual screening of large compound databases has successfully identified novel TLR2 agonists. acs.orgnih.gov

MD simulations can provide a deeper understanding of the conformational changes that occur upon ligand binding and receptor dimerization. nih.gov By simulating the behavior of the complex over time, researchers can investigate the stability of the interactions and the flexibility of different protein domains. researchgate.netnih.gov These computational studies have been used to model the interaction of Pam3CSK4 with nanoparticles for drug delivery applications and to understand the binding of other ligands to the TLR2 receptor. researchgate.netnih.gov

Future Research Directions and Unresolved Questions

Elucidation of Novel Downstream Effectors and Regulatory Feedback Mechanisms

Future investigations need to delve deeper into the signaling network activated by Pam3CSK4 Biotin (B1667282) beyond the canonical NF-κB pathway. While the activation of NF-κB is a hallmark of TLR2/1 signaling, there is evidence of crosstalk with other pathways. nih.govmdpi.com For instance, Pam3CSK4 has been shown to activate the noncanonical NF-κB pathway component RelB. mdpi.com Furthermore, the activation of Mitogen-Activated Protein Kinases (MAPKs) like p38 and JNK is crucial for the production of pro-inflammatory cytokines. nih.govresearchgate.net However, the precise interplay and hierarchy of these pathways following Pam3CSK4 Biotin stimulation require more detailed investigation.

A critical area of unresolved questions lies in the negative feedback mechanisms that regulate Pam3CSK4-induced signaling. Prolonged or excessive inflammation can be detrimental, and cells have evolved mechanisms to terminate TLR responses. Studies have shown that pre-treatment with Pam3CSK4 can induce a state of tolerance, downregulating subsequent inflammatory responses. nih.govresearchgate.net This tolerance is associated with the inhibition of MAPK and NF-κB signaling upon re-stimulation. nih.gov While some negative regulators like A20 have been implicated, a comprehensive understanding of all the feedback loops is still lacking. nih.govresearchgate.net Identifying novel downstream effectors and the full complement of regulatory molecules will be crucial for harnessing the therapeutic potential of this compound while mitigating potential adverse inflammatory effects.

Development of Advanced Targeted Delivery Systems for Preclinical Applications

A significant hurdle in translating the therapeutic potential of TLR agonists like Pam3CSK4 is the risk of systemic inflammatory responses. patsnap.com Targeted delivery systems offer a promising solution to this challenge by concentrating the immunostimulatory effects at the desired site, such as a tumor or an infection site, thereby enhancing efficacy and reducing systemic toxicity. patsnap.comconsensus.app

Future research should focus on developing and refining targeted delivery strategies for this compound. The biotin tag itself provides a convenient handle for conjugation to streptavidin-coated carriers, but more sophisticated systems are needed for preclinical applications. invivogen.comsemanticscholar.org These could include:

Nanoparticles: Encapsulating or conjugating this compound to nanoparticles can improve its pharmacokinetic profile and allow for passive or active targeting to specific tissues. patsnap.comfrontiersin.org

Antibody-drug conjugates (ADCs): Linking this compound to antibodies that recognize tumor-specific antigens can deliver the immunostimulatory payload directly to the tumor microenvironment. nih.gov This approach has shown promise for other TLR agonists, leading to enhanced anti-tumor immunity. nih.gov

Virus-like particles (VLPs): These can serve as a platform for displaying this compound, mimicking the structure of a pathogen and potentially enhancing the immune response. patsnap.com

The development of these advanced delivery systems will be critical for moving this compound from a research tool to a viable preclinical therapeutic candidate.

Integration into Complex Organoid and Organ-on-a-Chip Models for Translational Research

Traditional two-dimensional cell cultures and animal models often fail to fully recapitulate the complexity of human tissues and diseases. researchgate.netfrontiersin.org Organoids and organ-on-a-chip platforms have emerged as powerful tools that offer a more physiologically relevant in vitro environment. researchgate.netfrontiersin.orgnih.gov These three-dimensional models can mimic the microarchitecture and cellular interactions of organs, providing a more accurate platform for studying disease and testing therapies. researchgate.netfrontiersin.org

Integrating this compound into these advanced models represents a significant opportunity for translational research. For example:

Intestinal Organoids: The effects of Pam3CSK4 on gut immunity and inflammation can be studied in detail using intestinal organoids, which can model host-microbe interactions. researchgate.netmdpi.com

Liver-on-a-Chip: The role of Pam3CSK4 in hepatic inflammation and the interaction between immune cells in the liver can be investigated using microfluidically supported liver-on-a-chip models. nih.gov

Myocarditis-on-a-Chip: The impact of Pam3CSK4 on cardiac inflammation and function can be assessed in engineered heart tissue models. scholaris.ca

Neuroinflammation Models: Organ-on-a-chip systems can be used to model the blood-brain barrier and study the effects of Pam3CSK4 on neuroinflammatory processes. escholarship.org

These complex in vitro systems will allow for controlled mechanistic studies of this compound's effects in a human-relevant context, bridging the gap between basic research and clinical applications.

Application of Systems Immunology and Big Data Approaches for Comprehensive Understanding

The cellular response to this compound is a complex process involving numerous genes, proteins, and signaling pathways. fu-berlin.de A comprehensive understanding of this complexity requires a shift from studying individual components to a more holistic, systems-level approach. Systems immunology, which integrates high-throughput "omics" data (genomics, transcriptomics, proteomics, metabolomics) with computational modeling, can provide a more complete picture of the immune response to this compound. fu-berlin.de

Future research should leverage these approaches to:

Identify novel biomarkers: Analyzing the global changes in gene and protein expression following this compound stimulation can help identify new biomarkers of TLR2/1 activation.

Uncover new signaling networks: Computational modeling can help to identify previously unknown connections and regulatory loops within the TLR2/1 signaling pathway.

Predict cellular responses: By integrating large datasets, it may become possible to predict how different cell types or individuals will respond to this compound.

The application of systems immunology and big data analysis will be essential for moving beyond a linear understanding of this compound's function to a more dynamic and comprehensive view.

Exploration of this compound in Emerging Research Areas (e.g., neuroscience, metabolism)

While the primary focus of Pam3CSK4 research has been in immunology and infectious disease, there is growing interest in its potential roles in other fields, such as neuroscience and metabolism.

Neuroscience: TLR2 is expressed on various cells in the central nervous system, and its activation can influence neuroinflammation. escholarship.orgnih.gov Pam3CSK4 has been shown to have protective effects in a mouse model of Rift Valley fever virus-induced encephalitis. nih.gov Further research is needed to explore the potential of this compound in modulating neuroinflammatory and neurodegenerative diseases.

Metabolism: There is increasing evidence that immune signaling and cellular metabolism are intricately linked. mdpi.comfrontiersin.org Studies have shown that Pam3CSK4 can induce metabolic reprogramming in cells like platelets and dendritic cells, affecting processes like glycolysis. mdpi.comfrontiersin.orgnih.gov Understanding how this compound influences metabolic pathways could open up new avenues for therapeutic intervention in metabolic disorders with an inflammatory component.

The exploration of this compound in these emerging areas holds the potential to uncover novel biological functions and therapeutic applications for this versatile immunomodulatory compound.

Research DirectionKey Unresolved Questions
Novel Downstream Effectors and Regulatory Feedback Mechanisms What are the non-canonical signaling pathways activated by Pam3CSK4? What are the key negative feedback regulators that control the duration and intensity of the Pam3CSK4-induced inflammatory response?
Advanced Targeted Delivery Systems What are the most effective nanoparticle, ADC, or VLP formulations for delivering this compound to specific tissues? How can these systems be optimized to maximize efficacy and minimize systemic toxicity?
Integration into Complex In Vitro Models How can organoid and organ-on-a-chip models be used to study the cell-type-specific effects of Pam3CSK4 in a human-relevant context? Can these models predict the in vivo response to Pam3CSK4-based therapies?
Systems Immunology and Big Data Approaches What is the complete "omics" signature of Pam3CSK4 stimulation in different immune cell types? Can computational models accurately predict the cellular response to Pam3CSK4?
Emerging Research Areas (Neuroscience, Metabolism) What is the role of TLR2 activation by Pam3CSK4 in the central nervous system? How does Pam3CSK4-induced metabolic reprogramming influence cellular function and disease pathogenesis?

Q & A

Q. How does Pam3CSK4 Biotin activate TLR2/TLR1 compared to non-conjugated Pam3CSK4?

Methodological Answer: To compare activation efficacy, design an in vitro assay using TLR2/1-expressing cells (e.g., RAW264.7). Treat cells with equimolar concentrations of this compound and non-conjugated Pam3CSK3. Measure downstream NF-κB activation via luciferase reporter assays or cytokine secretion (e.g., IL-6, TNF-α) using ELISA. Include a biotin-only control to rule out non-specific effects. Validate TLR2/1 specificity using TLR2/1 knockout cells or competitive inhibition with free Pam3CSK4 .

Q. What experimental controls are essential when using this compound in flow cytometry or pull-down assays?

Methodological Answer:

  • Flow Cytometry: Use a streptavidin-only control to account for non-specific binding. Include cells treated with non-biotinylated Pam3CSK4 to distinguish TLR2-specific signaling from biotin-streptavidin interactions.
  • Pull-Down Assays: Pre-clear lysates with streptavidin beads to remove endogenous biotinylated proteins. Validate specificity using TLR2/1-blocking antibodies or competitive inhibitors .

Q. How can researchers quantify the biotin conjugation efficiency of this compound?

Methodological Answer: Perform mass spectrometry (MS) to confirm the molecular weight shift corresponding to biotin conjugation. Use HPLC with UV detection (280 nm for peptide backbone, 210 nm for biotin) to assess purity. Compare absorbance ratios (e.g., A280/A210) to standardized curves for biotin-peptide conjugates. Alternatively, employ a streptavidin-based colorimetric assay (e.g., HABA dye displacement) to quantify accessible biotin .

Advanced Research Questions

Q. How should researchers resolve discrepancies in TLR2 activation levels induced by this compound across different cell lines?

Methodological Answer:

  • Step 1: Quantify baseline TLR2/1 expression using qRT-PCR or flow cytometry with TLR2-specific antibodies.
  • Step 2: Normalize this compound doses to TLR2/1 expression levels (e.g., pmol TLR2/mg protein).
  • Step 3: Assess downstream signaling (e.g., MyD88 recruitment via co-immunoprecipitation) to confirm pathway engagement.
  • Step 4: Use TLR2/1 inhibitors (e.g., TAK-242) or gene-edited cell lines (CRISPR TLR2/1 KO) to isolate TLR-dependent effects .

Q. What strategies optimize this compound detection in low-abundance protein interaction studies?

Methodological Answer:

  • Pull-Down Enrichment: Combine streptavidin bead-based enrichment with tandem mass tag (TMT) labeling for quantitative proteomics.
  • Signal Amplification: Use enzyme-linked streptavidin (e.g., HRP-conjugated) with chemiluminescent substrates for Western blotting.
  • Crosslinking: Apply reversible crosslinkers (e.g., DSP) to stabilize transient interactions before lysis. Validate interactions using reciprocal co-IP or proximity ligation assays (PLA) .

Q. How can researchers address batch-to-batch variability in this compound activity?

Methodological Answer:

  • Quality Control: Require certificates of analysis (COA) with HPLC purity (>98%), endotoxin levels (<0.1 EU/µg), and TLR2/1 activation data (e.g., EC50 values from NF-κB reporter assays).
  • Internal Standardization: Include a reference batch in each experiment to normalize biological activity.
  • Stability Testing: Store aliquots at -80°C and avoid freeze-thaw cycles. Monitor degradation via MALDI-TOF MS over time .

Data Analysis & Interpretation

Q. How should contradictory results in this compound-induced cytokine secretion be analyzed?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies, stratifying by cell type, dose, and exposure time. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables.
  • Pathway Enrichment: Apply bioinformatics tools (e.g., DAVID, KEGG) to determine if discrepancies align with cell-specific signaling nodes (e.g., IRAK4 vs. TRIF pathways).
  • Experimental Replication: Repeat assays under standardized conditions (e.g., serum-free media, matched cell passage numbers) to minimize technical variability .

Q. What statistical approaches are recommended for dose-response studies with this compound?

Methodological Answer:

  • Nonlinear Regression: Fit data to a sigmoidal dose-response model (variable slope) to calculate EC50/IC50 values (use software like GraphPad Prism).
  • Outlier Detection: Apply Grubbs' test or ROUT method to exclude technical anomalies.
  • Power Analysis: Predefine sample sizes (n ≥ 3) to ensure sufficient statistical power (α = 0.05, β = 0.2) .

Experimental Design & Reproducibility

Q. How to design a time-course experiment for this compound-induced endocytosis studies?

Methodological Answer:

  • Time Points: Collect data at 0, 15, 30, 60, and 120 minutes post-treatment.
  • Tracking Internalization: Use fluorescence microscopy (for rhodamine-labeled analogs) or surface biotinylation followed by streptavidin quenching.
  • Inhibition Controls: Include dynasore (endocytosis inhibitor) and temperature controls (4°C to block membrane trafficking) .

Q. What protocols ensure reproducibility in this compound-based in vivo studies?

Methodological Answer:

  • Dosing: Administer via intraperitoneal (IP) or intravenous (IV) routes with vehicle controls (e.g., PBS + 0.1% DMSO).
  • Biodistribution: Use quantitative PET/CT imaging with ¹²⁵I-labeled this compound to verify target engagement.
  • Ethical Reporting: Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and explicit inclusion/exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.